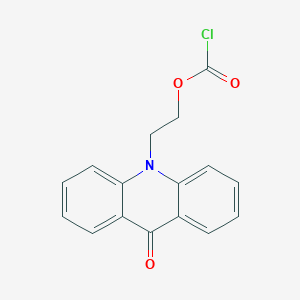![molecular formula C9H6ClN5 B12574187 1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- CAS No. 329745-19-9](/img/structure/B12574187.png)
1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the triazoloquinazoline family, known for its diverse biological activities and potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzonitrile with hydrazine derivatives, followed by cyclization with formic acid or its derivatives . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures .
Analyse Chemischer Reaktionen
1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the PCAF bromodomain, a protein involved in the regulation of gene expression . This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazolo[4,3-c]quinazolin-3-amine, 5-chloro- can be compared with other similar compounds such as:
1,2,4-Triazolo[4,3-c]quinazoline: This compound shares a similar core structure but lacks the chloro substituent, which can significantly alter its chemical reactivity and biological activity.
Quinazoline derivatives: These compounds have a similar quinazoline core but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Triazolophthalazine: This compound is structurally related but has different substituents, affecting its binding affinity and biological activity.
Eigenschaften
CAS-Nummer |
329745-19-9 |
|---|---|
Molekularformel |
C9H6ClN5 |
Molekulargewicht |
219.63 g/mol |
IUPAC-Name |
5-chloro-[1,2,4]triazolo[4,3-c]quinazolin-3-amine |
InChI |
InChI=1S/C9H6ClN5/c10-8-12-6-4-2-1-3-5(6)7-13-14-9(11)15(7)8/h1-4H,(H2,11,14) |
InChI-Schlüssel |
ZRLMSCLPZIAFKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2-Methyl-2-propanyl)-1,3-thiazol-2-yl]-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12574105.png)
![N-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}-8-sulfanyloctanamide](/img/structure/B12574110.png)
![(2R,3R)-2,3-dihydroxybutanedioic acid;3-[(dimethylamino)methyl]-4-(4-methylsulfanylphenoxy)benzenesulfonamide](/img/structure/B12574118.png)

![1-Oxa-7-azaspiro[4.4]nonan-6-one, 9-methylene-7-(phenylmethyl)-2-[(triphenylmethoxy)methyl]-, (2S,5R)-](/img/structure/B12574130.png)
![Pyrido[2,3-g]quinoline-5,10-dione, 4-chloro-9-(2-nitrophenyl)-](/img/structure/B12574134.png)
![1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-](/img/structure/B12574141.png)

![N-(4-Chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)acetamide](/img/structure/B12574160.png)





